![molecular formula C19H30N2O2 B6074590 3-hydroxy-3-[(isopropylamino)methyl]-1-(4-isopropylbenzyl)-2-piperidinone](/img/structure/B6074590.png)
3-hydroxy-3-[(isopropylamino)methyl]-1-(4-isopropylbenzyl)-2-piperidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-hydroxy-3-[(isopropylamino)methyl]-1-(4-isopropylbenzyl)-2-piperidinone is a synthetic compound that has been extensively researched for its potential use as a pharmaceutical agent. This compound is commonly referred to as IPP or Isopropylphenidate and belongs to the class of piperidine-based stimulants. The compound is structurally similar to methylphenidate, a well-known stimulant used for the treatment of attention deficit hyperactivity disorder (ADHD). In
Mecanismo De Acción
The mechanism of action of IPP is similar to that of methylphenidate. The compound acts as a dopamine and norepinephrine reuptake inhibitor, increasing the levels of these neurotransmitters in the brain. This results in increased alertness, focus, and attention.
Biochemical and Physiological Effects
The biochemical and physiological effects of IPP are similar to those of other stimulants. The compound increases heart rate, blood pressure, and body temperature. It also increases the release of glucose and fatty acids into the bloodstream, providing the body with energy. IPP can also cause side effects such as anxiety, insomnia, and appetite suppression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
IPP has several advantages and limitations for lab experiments. The compound is relatively easy to synthesize and purify, making it readily available for research. IPP is also structurally similar to other piperidine-based stimulants, allowing for comparisons between different compounds. However, IPP has limited solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for the research of IPP. One potential application is the treatment of cognitive disorders such as 3-hydroxy-3-[(isopropylamino)methyl]-1-(4-isopropylbenzyl)-2-piperidinone and narcolepsy. Further research is needed to determine the safety and efficacy of the compound for these conditions. IPP may also have potential as a performance-enhancing drug in sports, although more research is needed to determine its effects on athletic performance. Finally, research is needed to explore the potential of IPP as a tool for studying the neurobiology of dopamine and norepinephrine neurotransmission.
Métodos De Síntesis
The synthesis method of IPP involves the reaction of 4-isopropylbenzyl chloride with piperidone in the presence of isopropylamine. The reaction produces IPP as a white crystalline powder with a melting point of 98-99°C. The purity of the compound can be determined using high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS).
Aplicaciones Científicas De Investigación
IPP has been extensively researched for its potential use as a pharmaceutical agent. The compound has shown promising results in the treatment of 3-hydroxy-3-[(isopropylamino)methyl]-1-(4-isopropylbenzyl)-2-piperidinone, narcolepsy, and other cognitive disorders. IPP has also been studied for its potential use as a performance-enhancing drug in sports.
Propiedades
IUPAC Name |
3-hydroxy-3-[(propan-2-ylamino)methyl]-1-[(4-propan-2-ylphenyl)methyl]piperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O2/c1-14(2)17-8-6-16(7-9-17)12-21-11-5-10-19(23,18(21)22)13-20-15(3)4/h6-9,14-15,20,23H,5,10-13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEKQIEUHOVMPJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CN2CCCC(C2=O)(CNC(C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

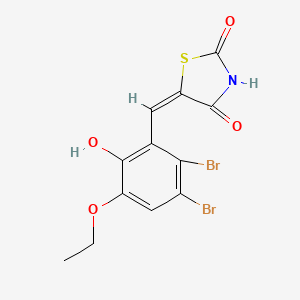
![5-[(5-isoquinolinyloxy)methyl]-N-[1-(4-pyridinyl)propyl]-3-isoxazolecarboxamide](/img/structure/B6074511.png)
![1-(4-isobutylbenzyl)-N-[1-(3-pyridinylmethyl)-4-piperidinyl]-3-piperidinamine](/img/structure/B6074524.png)
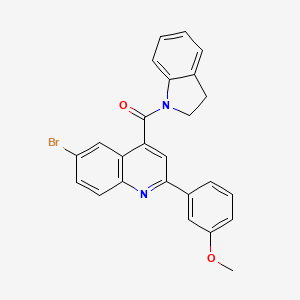
![N-{[3-(3-fluorophenyl)-1-(3-methylphenyl)-1H-pyrazol-4-yl]methyl}-N-methyl-1-(1,3-thiazol-2-yl)ethanamine](/img/structure/B6074527.png)
![6-chloro-2-(1-{[2-(4-fluoro-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-pyrrolidinyl)-1H-benzimidazole](/img/structure/B6074532.png)
![N-[2-(1H-indol-3-yl)ethyl]-3-[(1-isopropyl-4-piperidinyl)oxy]-4-methoxybenzamide](/img/structure/B6074537.png)
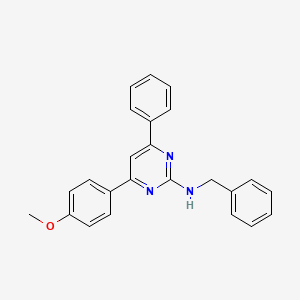
![2-[1-({1-[2-(methylthio)-4-pyrimidinyl]-3-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]ethanol trifluoroacetate (salt)](/img/structure/B6074563.png)
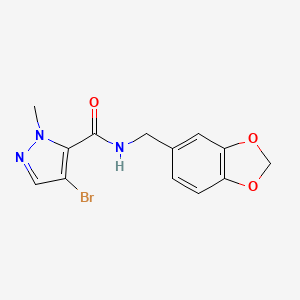
![3-(4-fluorophenyl)-7-(4-methoxybenzyl)-2-(methoxymethyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6074570.png)
![2-mercapto-6-methyl-5-phenyl-3-(4-pyridinylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6074589.png)
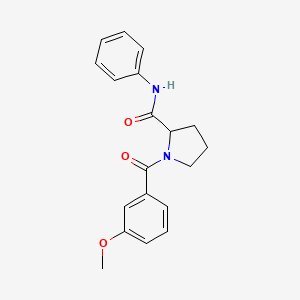
![1-{1-[3-(1H-tetrazol-1-yl)propanoyl]-3-piperidinyl}-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B6074599.png)